molecular formula C10H16N2O3 B7568203 4-(Oxane-3-carbonyl)piperazin-2-one

4-(Oxane-3-carbonyl)piperazin-2-one

Cat. No.: B7568203
M. Wt: 212.25 g/mol
InChI Key: UUAMVHNLNHMUJZ-UHFFFAOYSA-N
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Description

4-(Oxane-3-carbonyl)piperazin-2-one is a heterocyclic compound that contains both an oxane (tetrahydropyran) ring and a piperazinone ring

Preparation Methods

The synthesis of 4-(Oxane-3-carbonyl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of oxane derivatives with piperazine derivatives under specific conditions. For example, the reaction of oxane-3-carboxylic acid with piperazine in the presence of a dehydrating agent can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-(Oxane-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinone ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

4-(Oxane-3-carbonyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxane-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

4-(Oxane-3-carbonyl)piperazin-2-one can be compared with other similar compounds, such as:

    Piperazin-2-one: A simpler compound with a similar piperazinone ring but without the oxane ring.

    Oxane derivatives: Compounds containing the oxane ring but lacking the piperazinone ring.

    Piperazine derivatives: Compounds with various substitutions on the piperazine ring, which may have different biological activities.

The uniqueness of this compound lies in its combination of the oxane and piperazinone rings, which can confer unique chemical and biological properties .

Properties

IUPAC Name

4-(oxane-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9-6-12(4-3-11-9)10(14)8-2-1-5-15-7-8/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMVHNLNHMUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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